molecular formula C9H7NO2 B7809907 5-Isoxazolol, 3-phenyl- CAS No. 23253-51-2

5-Isoxazolol, 3-phenyl-

Cat. No.: B7809907
CAS No.: 23253-51-2
M. Wt: 161.16 g/mol
InChI Key: JJZNCUHIYJBAMS-UHFFFAOYSA-N
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Description

Significance of Five-Membered Heterocyclic Rings in Chemical Sciences

Five-membered heterocyclic rings are fundamental structural motifs in the chemical sciences, forming the core of numerous natural products, pharmaceuticals, and advanced materials. globalscientificjournal.comnih.gov These cyclic compounds, characterized by a ring of five atoms including at least one heteroatom such as nitrogen, oxygen, or sulfur, exhibit a wide range of chemical and physical properties. wisdomlib.orgnih.gov Their significance lies in their versatile reactivity and their ability to engage in various biological interactions. In medicinal chemistry, these rings are often employed to enhance metabolic stability, solubility, and bioavailability of drug candidates. nih.govmdpi.com The incorporation of heteroatoms increases polarity and facilitates interactions like hydrogen bonding and aromatic stacking, which are crucial for drug-receptor binding. nih.govmdpi.com

Overview of Isoxazole (B147169) Core Structure and Derivatives in Academic Inquiry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a subject of intense academic inquiry. nih.govresearchgate.netchemicalbook.com This "privileged" structure serves as a versatile scaffold in the design and synthesis of novel compounds with diverse applications. igi-global.com The arrangement of the heteroatoms in the isoxazole ring imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis. nih.govresearchgate.net Researchers have developed numerous synthetic strategies to create a wide array of isoxazole derivatives by modifying the substituents at various positions on the ring. nih.govrsc.orgrsc.org These derivatives often exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govkuey.netnanobioletters.com

Historical Context of Isoxazole Research and Development

The study of isoxazoles dates back to the late 19th and early 20th centuries. Ludwig Claisen was a key figure in the early development of isoxazole chemistry, first identifying the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com The first synthesis of the parent isoxazole compound was achieved by Claisen in 1903. nih.gov A significant advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946, who studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com Over the decades, research has led to the development of numerous methods for synthesizing and functionalizing the isoxazole ring, expanding its applications in various scientific fields. nih.govrsc.orgrsc.org

The Role of Oxygen and Nitrogen Heteroatoms in Modulating Chemical Reactivity and Biological Interactions within Isoxazoles

The presence and arrangement of oxygen and nitrogen heteroatoms within the isoxazole ring are critical in defining its chemical reactivity and biological interactions. researchgate.netchemicalbook.com The adjacent electronegative oxygen and nitrogen atoms create a unique electronic distribution, influencing the aromaticity and reactivity of the ring. chemicalbook.com This arrangement facilitates hydrogen bond donor-acceptor interactions with various biological targets like enzymes and receptors, which is a key factor in their pharmacological activity. researchgate.netigi-global.comresearchgate.net The weaker nitrogen-oxygen bond in the isoxazole ring also provides a potential site for ring cleavage, a property that can be exploited in synthetic chemistry. nih.govresearchgate.netresearchgate.net

Research Focus on 5-Isoxazolol, 3-phenyl- within the Broader Isoxazole Landscape

Within the vast family of isoxazole derivatives, 5-Isoxazolol, 3-phenyl- (also known as 3-phenyl-5-isoxazolone) has garnered specific research interest. This particular compound is characterized by a phenyl group at the 3-position and a hydroxyl group at the 5-position of the isoxazole ring. Its structure allows for tautomerism, existing in different forms which can influence its chemical behavior and biological activity. koreascience.krkoreascience.krlookchem.com Studies have explored its synthesis, tautomeric equilibrium, and potential applications, particularly in the context of its derivatives. koreascience.krkoreascience.krnih.govresearchgate.net For instance, research has investigated the azo-hydrazone tautomerism in related 3-phenyl-4-arylazo-5-isoxazolones. koreascience.krkoreascience.kr The potential of 3-phenyl-5-isoxazolone as a scaffold for developing compounds with various biological activities continues to be an active area of investigation. lookchem.commdpi.com

Interactive Data Table: Properties of 5-Isoxazolol, 3-phenyl- and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Isoxazolol, 3-phenyl-C₉H₇NO₂161.16155-158 sigmaaldrich.com
5-Methyl-3-phenylisoxazoleC₁₀H₉NO159.19Not Available nist.gov
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃203.19192-194 sigmaaldrich.com
4-Methyl-5-phenylisoxazol-3(2H)-oneC₁₁H₁₀N₂O₂206.21Not Available ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNCUHIYJBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N-PHENYLMALEISOIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20899
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901168, DTXSID80945940
Record name 3-Phenyl-1,2-oxazol-5(2H)-one
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Record name 3-Phenyl-1,2-oxazol-5-ol
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Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7713-79-3, 23253-51-2
Record name N-PHENYLMALEISOIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Phenylmaleisoimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1,2-oxazol-5(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1,2-oxazol-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Analysis and Structural Elucidation of 5 Isoxazolol, 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular structure of 5-Isoxazolol, 3-phenyl- in solution. The compound can exist in tautomeric forms, the 5-hydroxy form (5-isoxazolol) and the keto form (isoxazol-5-one). The spectroscopic data will reflect the predominant form under the specific analytical conditions (e.g., solvent, temperature).

¹H NMR Spectroscopic Characterization of Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For 3-phenyl-5-isoxazolol, the spectrum is expected to show distinct signals for the protons on the phenyl ring and the isoxazole (B147169) ring.

The protons of the monosubstituted phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). Specifically, the two ortho-protons often resonate further downfield compared to the meta- and para-protons due to the electronic effects of the isoxazole ring. In similar structures like 3,5-diphenylisoxazole, the phenyl protons appear in the range of δ 7.43-7.91 ppm. rsc.org

A key signal for the isoxazole moiety is the proton at the C4 position. This proton is expected to appear as a singlet, as it has no adjacent protons to couple with. In various 3-phenyl-5-substituted isoxazoles, this singlet is consistently observed in the range of δ 6.7-6.9 ppm. rsc.orgrsc.org The presence of the hydroxyl group at the C5 position may influence this chemical shift. Furthermore, the hydroxyl proton itself would give rise to a broad singlet whose chemical shift is dependent on solvent, concentration, and temperature, and it would be exchangeable with D₂O.

Table 1: Expected ¹H NMR Chemical Shifts for 5-Isoxazolol, 3-phenyl-

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl H (ortho) ~7.8-7.9 Multiplet (m)
Phenyl H (meta, para) ~7.4-7.5 Multiplet (m)
Isoxazole C4-H ~6.7-6.9 Singlet (s)

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environments (e.g., hybridization, attached functional groups). The spectrum for 5-Isoxazolol, 3-phenyl- is expected to display nine distinct carbon signals.

The carbons of the phenyl ring typically resonate between δ 125 and 135 ppm. The ipso-carbon (the carbon attached to the isoxazole ring) may have a slightly different shift. The key signals are those of the isoxazole ring carbons: C3, C4, and C5. In related 3,5-disubstituted isoxazoles, the C3 and C5 carbons, which are bonded to nitrogen and oxygen, appear significantly downfield (δ 160-175 ppm). rsc.orgrsc.org The C4 carbon, an olefinic carbon, is found further upfield. For example, in 3,5-diphenylisoxazole, the C3, C4, and C5 signals are observed at approximately δ 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The presence of a hydroxyl group at C5 in 5-Isoxazolol, 3-phenyl- would directly influence the chemical shift of C5.

Table 2: Expected ¹³C NMR Chemical Shifts for 5-Isoxazolol, 3-phenyl-

Carbon Assignment Expected Chemical Shift (δ, ppm)
Isoxazole C3 ~161-163
Isoxazole C4 ~97-105
Isoxazole C5 ~170-172
Phenyl C (ipso) ~127-129

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Confirmation

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are particularly useful. An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The molecular formula for 5-Isoxazolol, 3-phenyl- is C₉H₇NO₂. The calculated exact mass for the neutral molecule is 161.0477 g/mol .

HRMS analysis, often using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The expected m/z for this ion would be 162.0550. The high accuracy of HRMS allows for the confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.orgmdpi.com

LC-MS/MS for Derivatized Product Identification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that separates compounds by LC before they are analyzed by two stages of mass spectrometry. This method is particularly useful for identifying and structurally characterizing derivatives of a parent compound in a complex mixture.

For isoxazole-containing structures, LC-MS/MS can be used to study products from derivatization reactions. For instance, studies on isonicotinylhydrazone derivatives of phenylisoxazole carbaldehydes have utilized ESI-MS to identify the molecular ions, such as [M+H]⁺ or [M+Na]⁺. researchgate.net The first mass spectrometer (MS1) selects the parent ion of a specific derivative. This ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). The fragmentation pattern provides valuable structural information about the derivative, helping to confirm its identity. researchgate.net This approach is essential in metabolic studies or in the characterization of synthetic libraries based on the 5-Isoxazolol, 3-phenyl- scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The analysis of the IR spectrum of 3-phenyl-isoxazole derivatives reveals characteristic absorption bands that confirm the presence of the isoxazole and phenyl moieties.

Detailed analysis of related structures, such as 3-phenyl-5-substituted isoxazoles, provides a reliable framework for assigning the vibrational frequencies for the core structure. Key stretching and bending vibrations are consistently observed, confirming the molecular backbone. For example, studies on various 3-phenyl-5-(substituted phenyl)isoxazoles show characteristic peaks for the aromatic systems and the isoxazole ring itself. rjpbcs.com

The principal absorption bands observed in the IR spectra of compounds structurally similar to 3-phenyl-5-isoxazolol are summarized below.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
3073 - 3017Aromatic C-HStretching
1573 - 1525C=N (isoxazole ring)Stretching
1485 - 1472C=C (aromatic ring)Stretching
1404 - 1352N-O (isoxazole ring)Stretching
837 - 750C-H (substituted phenyl)Out-of-plane Bending

Data compiled from studies on 3-phenyl-5-(substituted phenyl)isoxazole derivatives. rjpbcs.com

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The sharp, strong bands in the 1573-1525 cm⁻¹ region are characteristic of the C=N stretching vibration within the isoxazole ring, a key identifier for this heterocyclic system. rjpbcs.com Furthermore, the stretching vibrations of the C=C bonds in the phenyl ring are found in the 1485-1472 cm⁻¹ range. A crucial band for the isoxazole heterocycle is the N-O stretch, which is consistently identified in the 1404-1352 cm⁻¹ region. rjpbcs.com Finally, the patterns of C-H out-of-plane bending vibrations below 850 cm⁻¹ can provide information about the substitution pattern on the phenyl ring. rjpbcs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. For compounds like 3-phenyl-5-isoxazolol, which possess a π-conjugated system spanning the phenyl and isoxazole rings, UV-Vis spectra are characterized by absorptions corresponding to π → π* and n → π* electronic transitions.

The structure of these compounds lacks a fully extended π-conjugated framework because the aromatic rings are connected by single bonds, allowing for rotational freedom. mdpi.com However, the conjugation between the phenyl ring and the isoxazole ring is sufficient to produce distinct absorption bands in the UV region. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com Studies on related isoxazole derivatives demonstrate that the absorption maxima typically shift within a small range (5-7 nm) when the solvent is changed, while the molar extinction coefficient can vary significantly. mdpi.com

Compound TypeSolventAbsorption Maxima (λmax) (nm)Electronic Transition
Phenyl-substituted isoxazolesChloroform~260 - 280π → π
Phenyl-substituted isoxazolesMethanol~255 - 275π → π
Phenyl-substituted isoxazolesDimethylformamide~265 - 285π → π*

Data represents typical ranges for phenyl-isoxazole systems based on general principles of UV-Vis spectroscopy and data from related structures. mdpi.combiointerfaceresearch.com

The primary absorption band observed for phenyl-isoxazole systems is attributed to a π → π* transition within the conjugated aromatic system. The non-bonding electrons on the oxygen and nitrogen atoms of the isoxazole ring can also give rise to weaker n → π* transitions, which may be obscured by the more intense π → π* bands. The analysis of solvatochromic shifts can help differentiate these transitions and provide information about the polarity of the molecule's excited state.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

In the structure of 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring is essentially planar. nih.gov The two phenyl rings are not coplanar with the central isoxazole ring, indicating steric hindrance that forces them to twist out of the plane. The dihedral angle, which measures the twist between two planes, is a key parameter. The isoxazole ring makes a dihedral angle of 17.60 (7)° with the phenyl ring at the 3-position and 16.64 (7)° with the methyl-substituted phenyl ring at the 5-position. nih.govnih.gov This twisted conformation is a critical feature of the molecule's solid-state structure.

Crystallographic ParameterValue for 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8052 (2)
b (Å)7.7010 (3)
c (Å)27.4363 (8)
V (ų)1226.56 (7)
Dihedral Angle (Isoxazole - Phenyl at C3)17.60 (7)°
Dihedral Angle (Isoxazole - Phenyl at C5)16.64 (7)°

Data obtained from the crystallographic analysis of 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. nih.govnih.gov

This data confirms that while there is electronic conjugation between the rings, the molecule is not perfectly flat. The specific bond lengths and angles within the isoxazole ring are consistent with its aromatic character. Such crystallographic studies are invaluable for validating molecular structures and understanding the steric and electronic effects that govern their conformation.

Theoretical and Computational Chemistry Studies on 5 Isoxazolol, 3 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules with high accuracy. For 5-Isoxazolol, 3-phenyl-, DFT calculations have been instrumental in understanding its fundamental properties.

DFT methods are employed to find the most stable three-dimensional arrangement of atoms in the 5-Isoxazolol, 3-phenyl- molecule. This process, known as geometry optimization, minimizes the energy of the structure to predict equilibrium bond lengths, bond angles, and torsion angles. nih.gov

Studies on related phenyl-isoxazole structures often utilize the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) to achieve a reliable description of the molecular geometry. acu.edu.inmdpi.com The optimization process starts with an initial guess of the structure, often from experimental data like X-ray crystallography, and iteratively adjusts the atomic positions until a true energy minimum is found. nih.govmdpi.com

A key structural feature of 5-Isoxazolol, 3-phenyl- is the relative orientation of the phenyl ring and the isoxazolol ring. Conformational analysis through DFT reveals that the planarity between these two rings can vary. For instance, in a similar substituted triazole system, the optimized geometry showed the aromatic ring to be nearly coplanar with the heterocyclic ring, with a small torsion angle, which differed from the experimental solid-state structure, highlighting the influence of crystal packing forces. mdpi.com Systematic exploration of the conformational landscape, sometimes aided by computational tools like CREST, can identify multiple low-energy conformers that may exist in solution. mdpi.com

Table 1: Selected Optimized vs. Experimental Structural Parameters of a Related Phenyl-Heterocycle System Data adapted from studies on similar molecular scaffolds to illustrate typical DFT accuracy.

Parameter Optimized (DFT/B3LYP) Experimental (X-ray)
Torsion Angle (Ring-Ring) ~1° ~21°
Bond Length (C-N) 1.39 Å 1.38 Å
Bond Angle (C-N-C) 125.4° 125.1°

DFT calculations are highly effective in predicting spectroscopic properties, which serves as a powerful method for validating experimental data.

Vibrational Frequencies (FT-IR): Theoretical vibrational spectra can be calculated from the optimized molecular geometry. ajchem-a.com The frequencies and intensities of the vibrational modes are computed and often scaled by an empirical factor to improve agreement with experimental Fourier-transform infrared (FT-IR) spectra. semanticscholar.org For aromatic C-H stretching vibrations, calculated frequencies are typically expected in the 3100-3000 cm⁻¹ range, while C=N stretching in the isoxazole (B147169) ring would appear at lower wavenumbers. acu.edu.inajchem-a.com This comparison allows for precise assignment of the absorption bands observed in the experimental spectrum. semanticscholar.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic isotropic shielding tensors. mdpi.com These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). mdpi.com Predicted chemical shifts for the protons and carbons in the phenyl and isoxazolol rings can be compared directly with experimental NMR data, aiding in the structural elucidation of the molecule and its derivatives. acu.edu.insemanticscholar.org

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table represents typical data found in DFT studies of similar aromatic heterocycles.

Parameter Experimental Value Calculated Value (DFT)
¹H NMR Chemical Shift (ppm)
Isoxazole Ring H 7.355 ~7.40
Phenyl Ring H 7.670–7.813 ~7.60-7.85
¹³C NMR Chemical Shift (ppm)
Isoxazole Ring C 120.065 ~121.0
Phenyl Ring C 129.512-138.357 ~129.0-139.0
FT-IR Frequency (cm⁻¹)
C=N Stretch 1635 ~1640
C-O-N Stretch 1260 ~1265

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion and interactions of molecules over time. nih.gov For 5-Isoxazolol, 3-phenyl-, MD simulations can reveal its conformational flexibility, interactions with solvents, and binding stability with biological targets. acu.edu.innih.gov

In a typical MD setup, the molecule and its environment (e.g., a box of water molecules) are represented by a force field (like OPLS_2005), which defines the potential energy of the system. acu.edu.innih.gov The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov These simulations can be run for timescales ranging from nanoseconds to microseconds. nih.govresearchgate.net

Analysis of the MD trajectory can map the conformational landscape, showing which shapes the molecule prefers and how it transitions between them. researchgate.net For example, simulations can track the distance between different parts of a protein-ligand complex to observe conformational changes like the "opening" and "closing" of a binding site upon ligand binding. nih.gov When studying ligand-target interactions, MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking and understanding the dynamic nature of the interactions within the binding pocket. acu.edu.innih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. researchgate.netddg-pharmfac.net

In a QSAR study, a set of molecules with known activities (e.g., inhibitory concentrations against an enzyme) is used as a training set. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. ddg-pharmfac.net These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, electronegativity. acu.edu.in

Steric properties: Molecular volume, surface area.

Hydrophobic properties: Partition coefficient (log P). wikipedia.org

Topological indices: Describing molecular connectivity.

Statistical methods or machine learning algorithms are then used to build a mathematical model that links these descriptors to the observed biological activity. ddg-pharmfac.net The resulting QSAR model takes the form of an equation:

Activity = f(descriptor₁, descriptor₂, ...) wikipedia.org

Once validated, this model can be used to predict the activity of new, untested compounds, including novel derivatives of 5-Isoxazolol, 3-phenyl-. wikipedia.org This allows for the virtual screening of large chemical libraries and helps prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like 5-Isoxazolol, 3-phenyl-) when bound to a specific protein target. nih.gov This technique is essential for understanding the structural basis of a compound's biological activity and for structure-based drug design. researchgate.net

The process involves placing the ligand into the binding site of the protein's three-dimensional structure, which is often obtained from X-ray crystallography. Docking algorithms then sample a wide range of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. mdpi.com

Docking studies on isoxazole-containing compounds have identified key interactions that contribute to their binding with targets like cyclooxygenase (COX) enzymes. nih.gov The analysis of the docked pose reveals specific intermolecular interactions:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the active site (e.g., with Serine or Arginine). mdpi.com

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (like the phenyl ring) and hydrophobic residues in the binding pocket. acu.edu.in

Arene-Cation Interactions: An electrostatic interaction between the electron-rich phenyl ring and a positively charged amino acid residue like Lysine or Arginine. mdpi.com

These studies can explain why certain derivatives have higher activity than others and guide the design of new analogs with improved binding affinity and selectivity. nih.govmdpi.com

Solvent Effects and Tautomeric Equilibria in 5-Isoxazolol, 3-phenyl- Systems

The chemical behavior of 5-Isoxazolol, 3-phenyl- can be significantly influenced by its environment, particularly the solvent. The polarity of the solvent can affect the equilibrium between different tautomeric forms of the molecule. nih.govmdpi.com Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For isoxazolol systems, a key equilibrium is the keto-enol tautomerism.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on tautomeric stability. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular energies in solution.

Experimental studies using UV-Vis spectroscopy on similar heterocyclic systems have shown that the position of the maximum absorption band can shift depending on solvent polarity (a phenomenon known as solvatochromism). nih.govresearchgate.net For example, in nonpolar solvents, the keto tautomer might be favored, while in polar solvents, the enol form may become predominant. researchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor also plays a crucial role in stabilizing one tautomer over another. mdpi.com Understanding these solvent effects is critical, as the dominant tautomeric form in a biological environment can directly impact the molecule's ability to interact with its target receptor. nih.gov

Self-Consistent Reaction Field (SCRF) Calculations

The Self-Consistent Reaction Field (SCRF) method is a powerful computational tool used to model the effects of a solvent on the properties and behavior of a solute molecule. This approach treats the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This "implicit solvent" model allows for the calculation of how the solvent environment influences the electronic structure and geometry of the solute.

For a molecule like 5-Isoxazolol, 3-phenyl-, SCRF calculations could provide valuable insights into its stability, reactivity, and spectroscopic properties in different solvent environments. For instance, such studies could predict changes in the molecule's dipole moment, conformational preferences, and the energies of its frontier molecular orbitals (HOMO and LUMO) when moved from a non-polar to a polar solvent. However, specific research articles detailing these calculations for 3-phenyl-5-isoxazolol are not readily found.

Explicit Solvent Molecule Inclusion in Computational Models

To achieve a more detailed and accurate understanding of solute-solvent interactions, computational models can be enhanced by including explicit solvent molecules. This method involves placing a specific number of individual solvent molecules around the solute molecule within the computational model. This "explicit solvent" approach is particularly useful for studying specific interactions, such as hydrogen bonding, which are not fully captured by implicit solvent models.

In the context of 5-Isoxazolol, 3-phenyl-, including explicit water or other solvent molecules in the computational model would allow for a detailed analysis of how these solvent molecules orient themselves around the isoxazolol ring and the phenyl group. This would provide a more nuanced picture of the solvation shell and its impact on the molecule's properties. While this is a common and valuable computational technique, published studies specifically applying it to 3-phenyl-5-isoxazolol are not available.

Further research in these areas would be beneficial to provide a more complete theoretical understanding of the chemical and physical properties of 5-Isoxazolol, 3-phenyl- in solution.

Biological and Biomedical Research Applications of 5 Isoxazolol, 3 Phenyl and Its Derivatives

Investigations into Pharmacological Activities and Therapeutic Potential

Research into 3-phenyl-5-isoxazolol and its analogs has revealed a broad spectrum of pharmacological activities, leading to their investigation as potential treatments for a variety of diseases. The primary areas of focus have been their roles in modulating inflammatory pathways and their ability to inhibit the growth of cancer cells.

Anti-inflammatory Activity

Derivatives of 3-phenyl-5-isoxazolol have demonstrated notable anti-inflammatory effects through the inhibition of key enzymes involved in the inflammatory cascade. These enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX), are critical for the production of pro-inflammatory mediators.

Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2, both of which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators. The selective inhibition of these isoforms is a critical strategy in the development of anti-inflammatory drugs.

Several studies have evaluated the inhibitory potential of 3-phenyl-5-isoxazolol derivatives against COX-1 and COX-2. For instance, the diarylisoxazole mofezolac (B1677391) demonstrates preferential inhibition of COX-1, with reported IC50 values of 0.0079 µM and >50 µM for COX-1 and COX-2, respectively. In contrast, another diarylisoxazole derivative, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), is a weaker, competitive inhibitor of COX-1 with an IC50 of 19 µM, while its activity against COX-2 is above 50 µM.

Furthermore, a series of synthesized isoxazole (B147169) derivatives have shown selectivity towards the COX-2 enzyme. One of the most potent compounds in this series exhibited an IC50 value of 0.55 µM for COX-2, highlighting the potential for developing selective COX-2 inhibitors based on the isoxazole scaffold. The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has also been identified as a significant inhibitor of COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity
Mofezolac0.0079>50COX-1 preferential
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)19>50COX-1 preferential
Isoxazole derivative (unspecified)Data not available0.55COX-2 selective
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleData not availableSignificant inhibitionCOX-2 selective

The lipoxygenase (LOX) pathway is another crucial enzymatic route in the generation of pro-inflammatory mediators, specifically leukotrienes. Inhibition of LOX, particularly 5-LOX, is a key target for anti-inflammatory therapies.

Research has shown that derivatives of 3-phenyl-5-isoxazolol can effectively inhibit 5-LOX. A study investigating a series of isoxazole derivatives reported a range of IC50 values for 5-LOX inhibition, with the most potent compounds exhibiting IC50 values as low as 8.47 µM. The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has also been noted for its significant inhibitory activity against the LOX enzyme.

Compound5-LOX IC50 (µM)
Isoxazole derivative 18.47
Isoxazole derivative 210.48
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleSignificant inhibition

Antineoplastic/Anticancer Activity

The potential of 3-phenyl-5-isoxazolol derivatives as anticancer agents has been extensively investigated. These compounds have demonstrated the ability to induce cell death and inhibit proliferation in a variety of cancer cell lines through multiple mechanisms of action.

The cytotoxic effects of 3-phenyl-5-isoxazolol derivatives have been evaluated against a broad panel of human cancer cell lines. These studies have revealed potent activity against various hematological and solid tumors.

For instance, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened against four human cancer cell lines, with one compound, 4n, showing potent cytotoxicity against lung (A549), colon (COLO 205), breast (MDA-MB 231), and prostate (PC-3) cancer cells, with IC50 values of less than 12 µM researchgate.net. Another study on N-(4-chlorophenyl)-5-carboxamidyl isoxazole reported an IC50 of 2.5 µg/mL against both colon 38 and CT-26 mouse colon tumor cells nih.gov.

Furthermore, vicinal diaryl-substituted isoxazole derivatives have shown a preference for leukemia cell lines, including K-562 and HL-60. Research on quinoline-thiazole based azo compounds also demonstrated cytotoxic effects against K562 cells.

Compound/Derivative TypeCancer Cell LineIC50 Value
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n)A549 (Lung)<12 µM researchgate.net
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n)COLO 205 (Colon)<12 µM researchgate.net
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n)MDA-MB 231 (Breast)<12 µM researchgate.net
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n)PC-3 (Prostate)<12 µM researchgate.net
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 38 (Mouse Colon)2.5 µg/mL nih.gov
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleCT-26 (Mouse Colon)2.5 µg/mL nih.gov
5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazoleMCF-7 (Breast)1.91 µM nih.gov
Arylpiperazine derivativeDU145 (Prostate)8.25 µM
Pyrazolo[3,4-d]pyrimidinone derivativeCaKi-1 (Kidney)Good activity
Quinoline-thiazole based azo compound 5dK562 (Leukemia)13.05 µM niscpr.res.in
Quinoline-thiazole based azo compound 5hK562 (Leukemia)22.12 µM niscpr.res.in

The anticancer effects of 3-phenyl-5-isoxazolol derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell survival, proliferation, and death.

STAT3 Downregulation: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting tumor growth and survival. Several isoxazole derivatives have been shown to target the STAT3 signaling pathway. For example, N-(4-chlorophenyl)-5-carboxamidyl isoxazole significantly down-regulates the expression of phosphorylated STAT3 nih.gov. This inhibition of STAT3 phosphorylation is a key mechanism contributing to its anticancer activity.

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been developed as potent FLT3 inhibitors nih.gov. These compounds have demonstrated the ability to inhibit the phosphorylation of FLT3, thereby blocking downstream signaling pathways and inducing apoptosis in FLT3-dependent leukemia cells nih.gov.

Apoptosis Promotion and Cell Cycle Arrest: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many isoxazole derivatives exert their anticancer effects by inducing apoptosis. For example, the aforementioned FLT3 inhibitors induce apoptosis in a concentration-dependent manner nih.gov. Other studies have shown that isoxazole derivatives can trigger apoptosis through the modulation of apoptotic proteins and the activation of caspases.

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of 3-phenyl-5-isoxazolol have been the subject of extensive research for their antimicrobial properties, showing varied efficacy against a spectrum of bacterial and fungal pathogens. The nature and position of substituents on the phenyl ring play a critical role in determining the antimicrobial potency. nih.gov

Antibacterial Activity: Chalcone (B49325) derivatives containing an isoxazole ring have demonstrated notable antibacterial efficacy. nih.gov For instance, studies on isoxazole-containing chalcones and their subsequent dihydropyrazole derivatives revealed that the chalcones possessed superior antibacterial properties. nih.gov The introduction of halogen substituents on the phenyl ring has been shown to enhance antibacterial effects. nih.gov A series of 5-(chloromethyl)-3-(substituted phenyl) isoxazoles were synthesized and evaluated, showing activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. researchgate.net Similarly, newly synthesized chalcone and isoxazole derivatives have been tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Proteus vulgaris and Escherichia coli. drugbank.com Furthermore, hybrid molecules combining the isoxazole scaffold with other heterocyclic systems, such as triazoles, have been developed, with some conjugates exhibiting powerful antibacterial effects against strains like Escherichia coli ATCC 25922 and Pseudomonas aeruginosa. semanticscholar.org

Antifungal Activity: The antifungal potential of 3-phenyl-5-isoxazolol derivatives is significant. Dihydropyrazole derivatives of isoxazole-based chalcones have shown tremendous antifungal activity, in some cases superior to standard drugs like fluconazole. nih.gov Halogenated substituents on the phenyl ring were found to be particularly effective. nih.gov In another study, certain 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles displayed potent antifungal activity at non-cytotoxic concentrations, with one derivative being nine times more potent than miconazole (B906) against C. neoformans. chemsynthesis.com The research highlighted that the lipophilicity of the pyrazole (B372694) moiety and the planarity of the heterocyclic rings are crucial for modulating antifungal activity. chemsynthesis.com Additionally, isoxazole pyrazole carboxylates have exhibited significant in vitro activity against various phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net One such derivative showed an EC₅₀ value of 0.37 μg/mL against R. solani, which was better than the commercial fungicide carbendazol. nih.govresearchgate.net

Table 1: Summary of Antimicrobial Activity of Selected 3-phenyl-5-isoxazolol Derivatives

Derivative Class Target Organisms Key Findings
Isoxazole-containing Chalcones Bacteria (Gram-positive & Gram-negative) Exhibited excellent antibacterial potency. nih.gov
Isoxazole-containing Dihydropyrazoles Fungi Showed tremendous antifungal activity, sometimes better than fluconazole. nih.gov
5-(chloromethyl)-3-(substituted phenyl) isoxazoles E. coli, S. aureus, A. niger, C. albicans Demonstrated both antibacterial and antifungal properties. researchgate.net
3-(Pyrazolyl)-5-methylisoxazoles C. neoformans One derivative was 9x more potent than miconazole. Inactive against bacteria. chemsynthesis.com
Isoxazole Pyrazole Carboxylates Phytopathogenic fungi (R. solani) Exhibited significant antifungal activity, superior to carbendazol. nih.govresearchgate.net
Triazole-Isoxazole Hybrids E. coli, P. aeruginosa Displayed powerful antibacterial effects compared to standard antibiotics. semanticscholar.org

Anthelmintic Activity

The utility of isoxazole derivatives extends to antiparasitic applications, including activity against helminths. Research into 3-substituted 5-methylthio-isoxazoles has demonstrated their potential as anthelmintic agents. In one study, various synthesized compounds from this class were tested for their efficacy against parasitic worms. Nine of the tested compounds showed in vitro activity against both Ancylostoma ceylanicum and Nippostrongylus dubius. Furthermore, twelve of the compounds were active in vivo against Nippostrongylus dubius, a parasite of veterinary significance. nih.gov

Other Reported Biological Activities

The versatile scaffold of 3-phenyl-5-isoxazolol has been modified to produce derivatives with a broad spectrum of other biological activities, indicating its importance as a pharmacophore in medicinal chemistry.

Antidiabetic Activity: Certain isoxazole-based flavonoid derivatives have been identified as potential antidiabetic agents. researchgate.net These compounds were found to improve glucose consumption in insulin-resistant HepG2 cells, with one derivative showing an EC₅₀ at the nanomolar level. researchgate.net The proposed mechanism involves the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net Other studies have focused on trifluoromethylated flavonoid-based isoxazoles as inhibitors of the α-amylase enzyme, an important target in managing post-prandial hyperglycemia. researchgate.net

Analgesic Activity: Several classes of isoxazole derivatives have been evaluated for their pain-relieving properties. Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, when subjected to hot-plate and acetic acid-induced writhing tests, showed significant analgesic profiles, with some compounds demonstrating efficacy similar to morphine. nih.gov Another study on isoxazole carboxamide derivatives found that compounds with a methoxy (B1213986) group substitution exhibited high analgesic activity, potentially mediated through a non-opioid receptor pathway.

Antiarrhythmic Activity: While research is limited, some heterocyclic compounds related to isoxazoles have shown potential antiarrhythmic properties. For example, N-substituted 4,5(3)-diphenyl-3(5)-pyrazoleamines demonstrated notable antiarrhythmic activity in rats.

Antiviral Activity: The antiviral potential of isoxazole derivatives has been explored against various viruses. A series of novel (5-oxazolyl)phenyl amine derivatives exhibited potent in vitro activity against the Hepatitis C virus (HCV) and coxsackie viruses B3 and B6, with low cytotoxicity.

Anticonvulsant Activity: The isoxazole core is present in the anticonvulsant drug zonisamide. nih.gov Research into related structures has shown promise; for instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in animal seizure models, including models of drug-resistant epilepsy.

Antidepressant Activity: Dihydroisoxazole (isoxazoline) derivatives have been investigated for their potential as antidepressant agents. A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives showed moderate to significant antidepressant activity in forced swim tests, with one compound emerging as a potent agent acting through monoamine oxidase (MAO) inhibition. drugbank.com

Immunosuppressant Activity: Isoxazole derivatives have shown significant immunomodulatory effects. Leflunomide, a well-known immunosuppressive drug, features an isoxazole ring. nih.gov Studies on other derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides and N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, have demonstrated potent immunosuppressive activities in both human and mouse experimental models, sometimes more effectively than cyclosporine A. chemsynthesis.com The mechanism for some of these compounds may involve proapoptotic actions. chemsynthesis.com

Table 2: Overview of Other Biological Activities of 3-phenyl-5-isoxazolol Derivatives

Activity Derivative Class Key Research Finding
Antidiabetic Isoxazole-based flavonoids Enhanced glucose consumption via AMPK pathway activation. researchgate.net
Analgesic Isoxazolo[4,5-d]pyridazin-4(5H)-ones Showed analgesic profiles similar to morphine in animal models. nih.gov
Antiarrhythmic N-substituted diphenyl-pyrazoleamines Demonstrated notable antiarrhythmic activity in rats.
Antiviral (5-Oxazolyl)phenyl amines Potent activity against Hepatitis C virus (HCV) and coxsackie viruses.
Anticonvulsant Substituted (dioxo-pyrrolidinyl)(phenyl)-acetamides Broad-spectrum activity in various seizure models.
Antidepressant 3-(Furan-2-yl)-5-(phenyl)-dihydroisoxazoles Acted as monoamine oxidase (MAO) inhibitors. drugbank.com
Immunosuppressant 5-Amino-3-methyl-4-isoxazolecarboxylic acid amides Exhibited strong immunosuppressive effects, sometimes exceeding cyclosporine A. chemsynthesis.com

Biochemical Pathway Modulation and Metabolite Studies

The biological effects of 5-Isoxazolol, 3-phenyl- and its derivatives are intrinsically linked to their interactions with endogenous biochemical pathways and their metabolic fate within biological systems.

Role in Endogenous Biochemical Pathways

While direct interaction studies of 3-phenyl-5-isoxazolol with succinate (B1194679) dehydrogenase are not detailed in the available research, the broader class of isoxazole derivatives is known to modulate various signaling pathways. For example, the anticancer activity of N-(4-chlorophenyl)-5-carboxamidyl isoxazole has been linked to the inhibition of JAK3/STAT3 signaling pathways. nih.gov This compound was found to down-regulate the expression of phosphorylated STAT3 in colon cancer cells. nih.gov It is plausible that such derivatives may exert their effects indirectly through various metabolic and signaling pathways rather than direct enzyme binding. nih.gov The structural similarity of some compounds to metabolic intermediates suggests potential interactions; for instance, phenyl phosphate (B84403) and phenylphosphonate (B1237145) have been shown to interact with the mitochondrial dicarboxylate carrier, competitively inhibiting succinate oxidation in intact mitochondria. nih.gov This indicates that phenyl-substituted compounds can engage with components of mitochondrial respiration, although this is distinct from direct inhibition of the succinate dehydrogenase enzyme itself. nih.gov

Studies of Biosynthetic Pathways in Natural Systems

While many isoxazole derivatives are products of synthetic chemistry, isoxazole rings are also found in some natural products. nih.gov A well-known example is ibotenic acid, a neurotoxin isolated from the mushroom Amanita muscaria. nih.gov However, specific studies detailing the biosynthetic pathways for 3-phenyl-5-isoxazolol in natural systems such as fungi, plants, or leaf beetles are not prominently featured in the scientific literature. The natural occurrence of this specific phenyl-substituted isoxazolol is not well-documented, with most research focusing on its synthesis and pharmacological properties.

Detoxification Mechanisms in Biological Systems

The metabolism of isoxazole-containing drugs provides insight into potential detoxification and bioactivation pathways. A key metabolic process for some isoxazoles is the opening of the heterocyclic ring. The anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes a unique N-O bond cleavage to form its active metabolite, A771726, which is an α-cyanoenol. researchgate.net This metabolic ring scission is a critical bioactivation step. It has been proposed that this can occur via a concerted elimination pathway involving deprotonation on the isoxazole ring followed by the N-O bond cleavage. researchgate.net While this is a bioactivation pathway for leflunomide, similar ring-opening mechanisms could serve as a detoxification route for other isoxazole derivatives, transforming the parent compound into more readily excretable metabolites. The site of metabolism is often the isoxazole ring itself, as demonstrated by the hydroxylation of the 3,5-dimethylisoxazole (B1293586) ring in related compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Target Identification and Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 5-Isoxazolol, 3-phenyl-, these studies involve systematically modifying the core structure and evaluating the resulting impact on their interaction with biological targets. Research has shown that the isoxazole scaffold is amenable to various modifications, allowing for the fine-tuning of potency and selectivity. wikipedia.org

For instance, in the context of γ-aminobutyric acid (GABA) type A (GABAA) receptor modulation, the introduction of large aromatic substituents at the 4-position of the 3-isoxazolol ring has been shown to markedly enhance receptor affinity. frontiersin.org One study demonstrated that while the parent compound had modest affinity, introducing a benzyl (B1604629) group at the 4-position maintained comparable affinity. frontiersin.org Remarkably, substituting with a more bulky 2-naphthylmethyl group at the same position resulted in a 70-fold increase in binding affinity compared to the benzyl analogue. frontiersin.org This suggests the presence of a large hydrophobic pocket in the receptor's binding site. Such modifications can also dramatically shift the pharmacological effect, converting a low-efficacy partial agonist into a potent and selective antagonist. frontiersin.org

Further SAR studies on 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives as GABAA antagonists revealed that meta-phenyl and para-phenoxy substitutions on the aryl group at the 4-position can lead to high-affinity compounds with antagonist potencies in the low nanomolar range. drugbank.com

In a different therapeutic area, derivatives of 3-phenylisoxazole (B85705) have been investigated as inhibitors of human neutrophil elastase (HNE), a key enzyme in inflammatory processes. wikipedia.org Studies on a series of derivatives with different substituents on a 4-phenyl ring demonstrated that the isoxazolone scaffold is a viable starting point for developing potent HNE inhibitors. wikipedia.org The research indicated that specific substitutions could yield compounds with IC50 values in the low nanomolar range, highlighting the sensitivity of the target enzyme to the chemical nature of the substituents. wikipedia.org

The influence of substituents has also been explored in the development of insecticides targeting insect GABA receptors. nih.govresearchgate.netresearchgate.net The introduction of bicyclic aromatic groups at the 4-position of a muscimol (B1676869) analogue (a related 3-isoxazolol) and the simultaneous replacement of an aminomethyl group with a carbamoyl (B1232498) group at the 5-position resulted in compounds with significantly enhanced antagonist activity. nih.govresearchgate.netresearchgate.net Specifically, a 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol derivative showed competitive antagonism with IC50 values in the low micromolar range. nih.govresearchgate.net

Table 1: Influence of Substituents on the Biological Activity of 3-Phenyl-5-isoxazolol Derivatives This is an interactive table. You can sort and filter the data.

Core Structure Position of Substitution Substituent Biological Target Observed Effect Reference
3-Isoxazolol 4-position Benzyl GABAA Receptor Maintained affinity frontiersin.org
3-Isoxazolol 4-position 2-Naphthylmethyl GABAA Receptor 70-fold increase in affinity; potent antagonist frontiersin.org
4-Aryl-5-(4-piperidyl)-3-isoxazolol 4-Aryl (meta) Phenyl GABAA Receptor High affinity (Ki = 10-70 nM); potent antagonist drugbank.com
4-Aryl-5-(4-piperidyl)-3-isoxazolol 4-Aryl (para) Phenoxy GABAA Receptor High affinity (Ki = 10-70 nM); potent antagonist drugbank.com
3-Nor-isoxazolone 4-Phenyl ring Various Human Neutrophil Elastase Potent inhibition (IC50 = 11-18 nM) wikipedia.org
3-Isoxazolol (Muscimol analogue) 4-position 3-Biphenylyl Insect GABA Receptor Competitive antagonism (IC50 = 30 µM) nih.govresearchgate.net
3-Isoxazolol (Muscimol analogue) 5-position Carbamoyl Insect GABA Receptor Enhanced antagonism nih.govresearchgate.net

Pharmaceutical Research and Drug Development Potential

The 3-phenyl-5-isoxazolol scaffold and its derivatives have emerged as promising candidates in pharmaceutical research due to their versatile biological activities and potential for chemical modification. wikipedia.orgfrontiersin.org

In preclinical research, derivatives of 3-phenyl-5-isoxazolol serve as valuable lead compounds for the design of novel therapeutics. The isoxazole ring is a key structural motif in several approved drugs, highlighting its pharmaceutical relevance. nih.gov The design of new small molecule inhibitors based on this scaffold is an area of extensive investigation, particularly for targets like human neutrophil elastase (HNE). wikipedia.org The goal is to develop potent and selective inhibitors as therapeutic agents for inflammatory diseases. wikipedia.org

The structural framework of isoxazoles allows for the development of compounds that can act as tools to probe biological systems. For example, potent and selective antagonists for GABAA receptors derived from the 3-isoxazolol core are useful for studying the mechanisms of these crucial neurotransmitter receptors. frontiersin.orgdrugbank.com Similarly, in the field of agrochemicals, these derivatives are being explored as lead compounds for the design of new insecticides that target the insect GABA receptor. nih.govresearchgate.net The development of 3,5-diaryl isoxazole derivatives has also shown potential in the design of novel anticancer agents. chemsynthesis.com

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). A key concept in early-stage drug discovery is "drug-likeness," which is often evaluated using guidelines like Lipinski's rule of five. wikipedia.orgdrugbank.com This rule suggests that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass under 500 daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5.

Studies on various isoxazole derivatives have shown that they can be designed to comply with these rules, indicating their potential as orally bioavailable drugs. frontiersin.org For example, a computational analysis of a series of synthesized isoxazole derivatives showed that none of the ten compounds violated Lipinski's rule of five, suggesting their suitability for oral administration. frontiersin.org The parent compound, 3-phenyl-5-isoxazolol, has a molecular weight of 161.16 g/mol , well within the guideline. researchgate.netmdpi.com

Other important parameters include the topological polar surface area (TPSA), which influences cell permeability, and the number of rotatable bonds, which affects conformational flexibility and binding. frontiersin.org The lipophilicity (log P) and water solubility (log S) are critical for absorption and distribution. frontiersin.org Research on isoxazole derivatives has demonstrated that these properties can be optimized. For instance, calculated log P values for a set of isoxazole derivatives were found to be within the normal range (<5), and their predicted water solubility was also favorable. frontiersin.org Such in silico ADME studies are crucial in the drug development process for identifying candidates with desirable pharmacokinetic profiles and reducing late-stage failures. nih.gov

Table 2: Key Parameters for Assessing Drug-likeness (Lipinski's Rule of Five) This is an interactive table. You can sort and filter the data.

Parameter Guideline Relevance to Pharmacokinetics
Molecular Weight (MW) < 500 Da Influences size-dependent diffusion and absorption.
Log P (Lipophilicity) ≤ 5 Affects solubility, permeability across membranes, and metabolism.
Hydrogen Bond Donors ≤ 5 Impacts permeability and interaction with water.
Hydrogen Bond Acceptors ≤ 10 Influences solubility and membrane permeability.

The therapeutic potential of 3-phenyl-5-isoxazolol derivatives is defined by their interaction with specific biological targets. Two prominent examples are Human Neutrophil Elastase (HNE) and GABAA receptors.

Human Neutrophil Elastase (HNE): HNE is a serine protease stored in the granules of neutrophils. wikipedia.org It plays a role in host defense but is also implicated in tissue damage in various inflammatory diseases when its activity is excessive. wikipedia.orgnih.gov An imbalance between HNE and its natural inhibitors can lead to conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Consequently, HNE is an attractive therapeutic target for the development of new anti-inflammatory drugs. wikipedia.orgnih.gov Derivatives based on the isoxazolone scaffold have been identified as potent HNE inhibitors, demonstrating that this chemical class can effectively target the enzyme's active site. wikipedia.org

GABAA Receptors: These receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the central nervous system. frontiersin.org They are the targets for many clinically important drugs, including benzodiazepines and barbiturates. The 3-isoxazolol ring is a well-established bioisostere of the carboxylate group of GABA, allowing it to interact with GABAA receptors. nih.gov Derivatives of 3-phenyl-5-isoxazolol have been developed as both agonists and antagonists of these receptors. frontiersin.orgnih.gov By modifying the substituents on the core structure, researchers have created high-affinity antagonists that are valuable tools for studying receptor function and have potential as therapeutic agents for neurological and psychiatric disorders. drugbank.com

Future Research Directions and Unexplored Avenues for 5 Isoxazolol, 3 Phenyl

Novel Synthetic Routes for Enhanced Sustainability and Scalability

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research will likely focus on novel synthetic routes for 5-Isoxazolol, 3-phenyl- that prioritize sustainability and scalability.

Current research in isoxazole (B147169) synthesis is exploring various green chemistry approaches. niscpr.res.in These include the use of ultrasonic irradiation to accelerate reactions and reduce energy consumption, as well as the development of one-pot, multi-component reactions that minimize waste and improve efficiency. mdpi.comnih.gov For instance, the synthesis of isoxazole derivatives has been achieved using deep eutectic solvents, which are environmentally friendly alternatives to volatile organic solvents. nih.gov Additionally, metal-free synthesis strategies are gaining traction to avoid the costs, toxicity, and waste associated with metal catalysts. nih.gov Future efforts could adapt these sustainable methods for the large-scale production of 5-Isoxazolol, 3-phenyl-.

Table 1: Emerging Sustainable Synthetic Strategies for Isoxazole Derivatives

Synthetic StrategyKey AdvantagesPotential for 5-Isoxazolol, 3-phenyl- Synthesis
Ultrasonic Irradiation Enhanced reaction rates, reduced energy consumption, improved yields. mdpi.comnih.govCould be applied to existing or new reaction pathways to increase efficiency and reduce environmental impact.
Multi-component Reactions High atom economy, reduced number of synthetic steps, minimized waste. niscpr.res.inDevelopment of a one-pot synthesis from readily available starting materials would significantly improve scalability.
Deep Eutectic Solvents (DES) Biodegradable, low toxicity, recyclable. nih.govReplacing traditional hazardous solvents with DES would enhance the green profile of the synthesis.
Metal-Free Catalysis Avoids toxic and expensive metal catalysts, simplifies purification. nih.govDevelopment of organocatalytic or biocatalytic routes would improve sustainability.
Natural Sunlight as Energy Source Abundant, clean, and inexpensive energy source. semnan.ac.irExploring photochemical routes for the synthesis could offer a highly sustainable manufacturing process.

Comprehensive Mechanistic Investigations of Biological Activities

While various isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise mechanisms of action often remain to be fully elucidated. nih.govijpca.orgnih.gov For 5-Isoxazolol, 3-phenyl- and its analogs, future research should focus on in-depth mechanistic studies to understand how they interact with biological targets at a molecular level.

For example, certain N-phenyl-5-carboxamidyl isoxazoles have shown potential as anticancer agents by inhibiting the phosphorylation of STAT3, a key signaling protein in cancer progression. nih.gov Further investigation is needed to determine if 5-Isoxazolol, 3-phenyl- or its derivatives share this mechanism or interact with other cancer-related pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Advanced Material Science Applications (e.g., liquid crystalline properties, semiconductor materials)

The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced materials. researchgate.net Future research should explore the potential of 5-Isoxazolol, 3-phenyl- and its derivatives in material science, particularly in the fields of liquid crystals and organic semiconductors.

Isoxazole derivatives have been shown to exhibit liquid crystalline properties, which are essential for applications in displays and optoelectronic devices. researchgate.net The incorporation of the isoxazole ring can introduce a strong dipole moment, which may favor mesogenic behavior. Similarly, the aromatic nature of the isoxazole ring suggests potential for its use in organic semiconductor materials for applications in electronics. researchgate.netresearchgate.net Research in this area would involve synthesizing novel 3-phenyl-5-isoxazolol derivatives with varying substituents and evaluating their thermal behavior, phase transitions, and electronic properties.

Exploration of New Biological Targets and Therapeutic Areas

The structural versatility of the isoxazole core allows for the synthesis of diverse libraries of compounds for screening against new biological targets. nih.gov Future research should aim to identify novel therapeutic applications for 5-Isoxazolol, 3-phenyl- derivatives by exploring their interactions with a wider range of biological targets.

Isoxazole-containing compounds have been investigated for a multitude of therapeutic areas, including neurological disorders, infectious diseases, and metabolic syndromes. nih.govmdpi.com For instance, isoxazole derivatives have been designed as inhibitors of enzymes like p38α MAP kinase and as ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov High-throughput screening of 5-Isoxazolol, 3-phenyl- based libraries against various enzymes, receptors, and ion channels could uncover new and unexpected therapeutic opportunities. technologynetworks.com

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of 5-Isoxazolol, 3-phenyl-, future research should focus on the development of prodrugs and targeted delivery systems. wiley-vch.de Prodrugs are inactive derivatives that are converted to the active drug within the body, which can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). e-bookshelf.dersc.org

Strategies for prodrug design could involve modifying the 5-Isoxazolol, 3-phenyl- structure to improve its solubility, permeability, or to achieve site-specific drug release. rsc.org For example, attaching a promoiety that is cleaved by enzymes overexpressed in tumor tissues could be a strategy for targeted cancer therapy. wiley-vch.de This approach can increase the drug's efficacy while minimizing side effects on healthy tissues. rsc.org

Green Chemistry Approaches in 5-Isoxazolol, 3-phenyl- Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, should be integrated into all stages of the lifecycle of 5-Isoxazolol, 3-phenyl-, from its synthesis to its final application. mdpi.com

Future research in this area should focus on developing synthetic methods that utilize renewable starting materials, employ environmentally benign solvents like water, and use catalysts that are efficient and recyclable. niscpr.res.inmdpi.com For example, the use of natural sunlight as a clean and available energy source for synthesizing isoxazolones has been reported. semnan.ac.ir Furthermore, exploring the use of 5-Isoxazolol, 3-phenyl- in applications that contribute to sustainability, such as in the development of biodegradable materials or as catalysts in green chemical processes, represents a promising avenue for future investigation.

Q & A

Basic: How can researchers optimize the synthesis of 5-Isoxazolol, 3-phenyl- derivatives while ensuring reproducibility?

Methodological Answer:
To optimize synthesis, employ factorial design to systematically test variables (e.g., reaction temperature, solvent polarity, catalyst loading) and identify critical parameters . Characterization should integrate NMR spectroscopy (for structural confirmation) and HPLC (for purity assessment). For example, Fedotov et al. (2023) used S-alkylation protocols to synthesize triazole derivatives, emphasizing the role of solvent selection in yield optimization . Stability during synthesis can be monitored via thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced: What computational methods are effective for modeling the reaction mechanisms of 5-Isoxazolol, 3-phenyl- in heterocyclic systems?

Methodological Answer:
Density Functional Theory (DFT) simulations can map reaction pathways, such as cyclization or substituent effects, by calculating activation energies and transition states . Coupling DFT with COMSOL Multiphysics enables dynamic modeling of reaction kinetics and mass transfer in batch reactors . For example, AI-driven simulations can predict optimal conditions for isoxazole ring formation, reducing trial-and-error experimentation .

Basic: How should researchers design initial biological activity screens for 5-Isoxazolol, 3-phenyl- derivatives?

Methodological Answer:
Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold (e.g., GABAA receptors for isoxazole analogs). Use microplate readers for high-throughput screening of cytotoxicity (via MTT assays) and dose-response curves . Fedotov et al. (2023) demonstrated this approach by testing triazole derivatives against bacterial strains, correlating substituent electronegativity with antimicrobial activity .

Advanced: What methodologies elucidate the mechanistic role of 5-Isoxazolol, 3-phenyl- in enzyme inhibition?

Methodological Answer:
Combine kinetic assays (e.g., Michaelis-Menten plots) with X-ray crystallography to resolve enzyme-inhibitor binding modes. For example, competitive inhibition can be confirmed via Lineweaver-Burk plots . Advanced techniques like surface plasmon resonance (SPR) quantify binding affinities in real time, while molecular docking (using AutoDock Vina) predicts interaction hotspots .

Basic: How can researchers address contradictory data in the biological activity of 5-Isoxazolol, 3-phenyl- analogs?

Methodological Answer:
Apply triangulation by cross-validating results with multiple assays (e.g., enzymatic vs. cellular assays) . Statistical tools like ANOVA can identify outliers or confounding variables (e.g., solvent residues). Theoretical frameworks (e.g., ontological consistency checks) ensure hypotheses align with observed data . For instance, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability, requiring TEM imaging for resolution .

Advanced: What factorial design strategies improve the scalability of 5-Isoxazolol, 3-phenyl- synthesis?

Methodological Answer:
Use response surface methodology (RSM) to model nonlinear relationships between variables. A 2<sup>k</sup> factorial design can optimize parameters like reaction time and pH . For example, a 3-factor design (temperature, catalyst concentration, stirring rate) might reveal interactions that maximize yield while minimizing byproducts . Quasi-experimental designs (e.g., pretest-posttest controls) ensure reproducibility across batches .

Basic: What protocols ensure the stability of 5-Isoxazolol, 3-phenyl- during storage and handling?

Methodological Answer:
Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (4°C–40°C) conditions . Monitor degradation via HPLC-UV and characterize byproducts using LC-MS . Fedotov et al. (2023) noted that electron-withdrawing substituents enhance stability against hydrolysis, suggesting alkyl group modifications .

Advanced: How do theoretical frameworks guide the interpretation of 5-Isoxazolol, 3-phenyl-’s physicochemical properties?

Methodological Answer:
Quantum mechanical theories (e.g., frontier molecular orbital analysis) predict reactivity sites, while QSAR models correlate substituent effects with logP or solubility . Epistemological frameworks ensure hypotheses about electronic effects (e.g., Hammett constants) are tested against experimental data . For example, Hotsulia et al. linked triazole ring planarity to π-π stacking interactions in crystal structures .

Basic: What comparative methods evaluate the bioactivity of 5-Isoxazolol, 3-phenyl- against structurally related analogs?

Methodological Answer:
Use scaffold-hopping analyses to compare bioactivity across isoxazole, triazole, and pyrazole derivatives. Cluster analysis (e.g., hierarchical clustering of IC50 values) identifies structure-activity trends . For example, replacing phenyl with fluorophenyl groups may enhance blood-brain barrier penetration, assessed via parallel artificial membrane permeability assays (PAMPA) .

Advanced: How can AI-driven tools enhance the design of 5-Isoxazolol, 3-phenyl- derivatives with target-specific properties?

Methodological Answer:
Implement generative adversarial networks (GANs) to propose novel derivatives with optimized binding affinities . Train models on databases like ChEMBL, using graph neural networks (GNNs) to predict ADMET profiles . For instance, AI-guided synthesis planning tools (e.g., IBM RXN) can prioritize routes with fewer steps and higher atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.